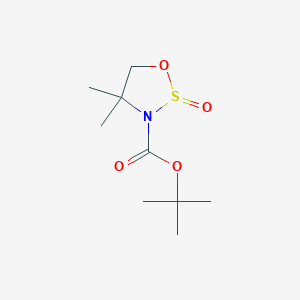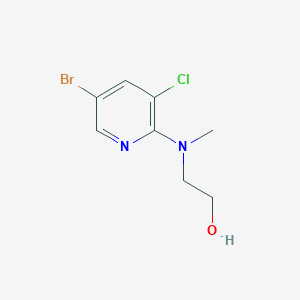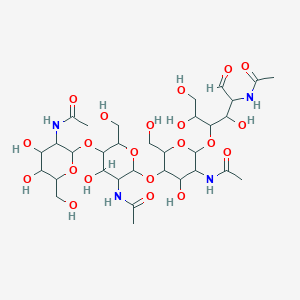![molecular formula C9H6N2O4 B14775228 1H-Benzo[d]imidazole-2,5-dicarboxylic acid](/img/structure/B14775228.png)
1H-Benzo[d]imidazole-2,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzo[d]imidazole-2,5-dicarboxylic acid is a heterocyclic compound with the molecular formula C9H6N2O4. It is a derivative of benzimidazole, which is a bicyclic compound consisting of fused benzene and imidazole rings. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzo[d]imidazole-2,5-dicarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with dicarboxylic acid derivatives. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and production rates .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Benzo[d]imidazole-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving hydrogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups into the benzimidazole ring .
Aplicaciones Científicas De Investigación
1H-Benzo[d]imidazole-2,5-dicarboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-Benzo[d]imidazole-2,5-dicarboxylic acid varies depending on its application:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Anticancer Activity: It interferes with cellular processes such as DNA replication and repair, inducing apoptosis in cancer cells.
Catalytic Activity: In industrial applications, the compound acts as a ligand, forming complexes with metals that catalyze various chemical reactions.
Comparación Con Compuestos Similares
1H-Benzo[d]imidazole-2,5-dicarboxylic acid can be compared with other similar compounds, such as:
2-Phenyl-1H-imidazole-4,5-dicarboxylic acid: This compound has similar structural features but with a phenyl group substitution, leading to different chemical properties and applications.
2-(2-Carboxyphenyl)-4,5-imidazole dicarboxylic acid: This compound has additional carboxyl groups, enhancing its coordination ability with metals for MOF synthesis.
Uniqueness: this compound is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals makes it particularly valuable in the development of advanced materials and catalysts .
Propiedades
Fórmula molecular |
C9H6N2O4 |
|---|---|
Peso molecular |
206.15 g/mol |
Nombre IUPAC |
3H-benzimidazole-2,5-dicarboxylic acid |
InChI |
InChI=1S/C9H6N2O4/c12-8(13)4-1-2-5-6(3-4)11-7(10-5)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15) |
Clave InChI |
KRBTZLBCIHRRPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)O)NC(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-bromo-2-chlorophenyl)({4-[(3S)-oxolan-3-yloxy]phenyl})methanol](/img/structure/B14775156.png)

![3-Benzyl-4-(thiophen-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-7-carbonitrile hydrochloride](/img/structure/B14775162.png)



![ethyl 8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B14775184.png)

![2-(Phenoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B14775194.png)




